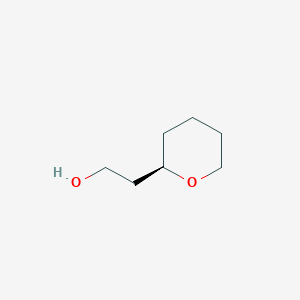

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-[(2R)-oxan-2-yl]ethanol |

InChI |

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1 |

InChI Key |

XJBHWDKRZXYEDL-SSDOTTSWSA-N |

Isomeric SMILES |

C1CCO[C@H](C1)CCO |

Canonical SMILES |

C1CCOC(C1)CCO |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its saturated, six-membered oxygen-containing ring imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it a valuable scaffold in drug discovery.[1] When a stereocenter is introduced, as in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the molecule becomes a chiral building block, a fundamental component in the stereoselective synthesis of complex molecular architectures.[2] The precise three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity, as it dictates the interaction with chiral biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, a versatile building block for the synthesis of innovative therapeutics.

Physicochemical Properties

| Property | Value (for racemic mixture) | Source |

| Molecular Formula | C7H14O2 | [3] |

| Molecular Weight | 130.185 g/mol | [3] |

| Boiling Point | 234.5 °C at 760 mmHg | [3] |

| Density | 0.981 g/cm³ | [3] |

| Flash Point | 101.4 °C | [3] |

| LogP | 0.93790 | [3] |

| Refractive Index | 1.448 | [3] |

| Appearance | Colorless liquid (presumed) | |

| Solubility | Expected to be soluble in a range of organic solvents. | |

| Optical Rotation [α]D | Expected to have a specific, non-zero value for the (R)-enantiomer. This is a critical parameter for confirming enantiomeric purity. |

Synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

The enantioselective synthesis of chiral tetrahydropyrans is a well-established field in organic chemistry, with several strategies available to access specific stereoisomers. The synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can be approached through various methods, including the use of chiral catalysts or starting from the chiral pool.

Conceptual Asymmetric Synthesis Workflow

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Representative Experimental Protocol: Asymmetric Oxa-Michael Addition

This protocol is a generalized procedure based on established methods for the enantioselective synthesis of substituted tetrahydropyrans.[4]

Step 1: Preparation of the α,β-Unsaturated Ester

-

To a solution of a suitable aldehyde in an appropriate solvent (e.g., dichloromethane), add a phosphorane reagent (e.g., (Carbethoxymethylene)triphenylphosphorane).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Step 2: Asymmetric Oxa-Michael Addition

-

To a solution of the α,β-unsaturated ester and a suitable alcohol (e.g., 3-buten-1-ol) in an inert solvent (e.g., toluene), add a chiral catalyst (e.g., a chiral phosphoric acid).

-

Stir the reaction at the appropriate temperature until the starting material is consumed.

-

Quench the reaction and purify the resulting chiral tetrahydropyran ester by column chromatography.

Step 3: Reduction to the Alcohol

-

To a solution of the chiral tetrahydropyran ester in an ethereal solvent (e.g., THF), add a reducing agent (e.g., lithium aluminum hydride) at 0 °C.

-

Stir the reaction until complete reduction of the ester.

-

Carefully quench the reaction with water and an aqueous base.

-

Extract the product with an organic solvent and purify by column chromatography to afford (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Causality behind Experimental Choices:

-

Chiral Catalyst: The choice of a chiral catalyst is paramount for inducing enantioselectivity in the key cyclization step. Chiral phosphoric acids are often effective in promoting asymmetric oxa-Michael additions by creating a chiral environment around the reactants.

-

Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting the ester to the primary alcohol in the final step. The choice of a suitable reducing agent is crucial for achieving high yields without affecting the stereocenter.

Reactivity and Synthetic Applications

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable intermediate for the synthesis of more complex molecules. The primary alcohol functionality can be readily transformed into a variety of other functional groups.

Key Reactions of the Hydroxyl Group

Caption: Common transformations of the primary alcohol functionality.

The chirality of the molecule makes it a particularly useful building block for the synthesis of natural products and active pharmaceutical ingredients where stereochemistry is critical for biological function.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, with particular emphasis on confirming the enantiomeric excess.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Complex multiplets for the tetrahydropyran ring protons. A triplet corresponding to the -CH₂OH protons. A multiplet for the -CH₂- group adjacent to the ring. A broad singlet for the -OH proton. |

| ¹³C NMR | Six distinct signals for the carbon atoms of the tetrahydropyran ring. A signal for the -CH₂- group of the side chain and a signal for the -CH₂OH carbon. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands around 2850-3000 cm⁻¹. A strong C-O stretching band around 1050-1150 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 130. A prominent peak corresponding to the loss of the ethanol side chain or water. |

Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally for the pure (R)-enantiomer.

Chiral Analysis

Confirmation of the enantiomeric purity is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

-

Principle: The enantiomers are separated on a chiral stationary phase. The two enantiomers will have different retention times, allowing for their quantification.

-

Methodology:

-

Select a suitable chiral column (e.g., based on cyclodextrin or other chiral selectors).

-

Develop a mobile phase (for HPLC) or temperature program (for GC) that provides baseline separation of the two enantiomers.

-

Inject a sample of the synthesized (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol and a racemic standard for comparison.

-

Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

-

Conclusion

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its tetrahydropyran core provides desirable physicochemical properties, while the chiral center allows for precise stereochemical control in subsequent synthetic transformations. This guide has provided an overview of its chemical properties, synthetic strategies, and analytical characterization, offering a foundation for its application in research and drug development. Further experimental investigation to fully characterize the pure (R)-enantiomer will be crucial for its widespread adoption in stereoselective synthesis.

References

-

Chemsrc. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(13), 1677–1694. [Link]

-

Tanner, D., & Groth, T. (2000). A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives via Sequential Asymmetric Horner−Wadsworth−Emmons Desymmetrization and Palladium-Catalyzed Intramolecular Allylic Substitution. Organic Letters, 2(17), 2611–2614. [Link]

-

Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(10), 379. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

-

NIST. 2H-Pyran-2-ol, tetrahydro-. [Link]

-

White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

Schelter, C., & Reiser, O. (2019). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. European journal of organic chemistry, 2019(39), 6649–6656. [Link]

-

Pharmaffiliates. 2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethan-1-ol. [Link]

-

Dong, S., Ma, L., Lin, S., Zhang, Y., & Wang, A. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu-ZnO/Al2O3 under a Gaseous-Phase Condition. Catalysts, 8(3), 113. [Link]

-

PubChem. (2R)-2-Hydroxytetrahydropyran. [Link]

-

ResearchGate. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. [Link]

-

Milosavljević, S., Simijonović, D., Tasić, I., Petrović, Z., & Stojanović, G. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules (Basel, Switzerland), 27(21), 7179. [Link]

- Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.

Sources

Spectroscopic Data of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: An In-depth Technical Guide

Molecular Structure and its Spectroscopic Implications

(R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral molecule featuring a primary alcohol and a tetrahydropyran (THP) ether functional group. The presence of a stereocenter at the 2-position of the pyran ring and the various types of protons and carbons in different chemical environments give rise to a rich and informative spectroscopic signature. Understanding the interplay between the molecular structure and the expected spectroscopic output is fundamental to its characterization.

Figure 1: Structure of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol is expected to show distinct signals for the protons on the tetrahydropyran ring, the ethanolic side chain, and the hydroxyl group.

Representative ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol in a standard deuterated solvent like CDCl₃. These values are extrapolated from data for similar structures and general NMR principles.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 3.40 - 3.55 | m | - | 1H |

| H-6 (ax) | 3.95 - 4.10 | m | - | 1H |

| H-6 (eq) | 3.35 - 3.50 | m | - | 1H |

| H-1'a, H-1'b | 1.60 - 1.85 | m | - | 2H |

| H-2'a, H-2'b | 3.65 - 3.80 | m | - | 2H |

| H-3, H-4, H-5 | 1.30 - 1.70 | m | - | 6H |

| OH | 1.5 - 4.0 (variable) | br s | - | 1H |

Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

-

Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used for locking the magnetic field frequency.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper signals and better resolution.

-

Number of Scans: Averaging multiple scans (e.g., 32) improves the signal-to-noise ratio, which is particularly important for detecting weak signals.

Interpretation of the ¹H NMR Spectrum

-

Tetrahydropyran Ring Protons: The protons on the THP ring (H-2 to H-6) typically appear in the range of 1.30 to 4.10 ppm. The protons adjacent to the ring oxygen (H-2 and H-6) are deshielded and appear at a lower field. The axial and equatorial protons at H-6 will be diastereotopic and are expected to show different chemical shifts and coupling patterns.

-

Ethanol Side Chain Protons: The methylene protons of the ethanol side chain (H-1' and H-2') will appear as complex multiplets due to coupling with each other and with the chiral center at C-2. The protons on the carbon bearing the hydroxyl group (H-2') are expected to be more deshielded than those at H-1'.

-

Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet due to rapid chemical exchange. Its position is highly variable. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the OH peak to disappear.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol will give rise to a distinct signal.

Representative ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-6 | 65 - 70 |

| C-1' | 35 - 40 |

| C-2' | 60 - 65 |

| C-3, C-4, C-5 | 20 - 35 |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

Interpretation of the ¹³C NMR Spectrum

-

Carbons Attached to Oxygen: The carbons directly bonded to oxygen atoms (C-2, C-6, and C-2') are the most deshielded and appear at the lowest field (highest ppm values). The anomeric carbon of the THP ring (C-2) is expected to be the most downfield among the ring carbons.

-

Aliphatic Carbons: The remaining methylene carbons of the THP ring (C-3, C-4, C-5) and the side chain (C-1') will appear in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Representative IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

Experimental Protocol for IR Spectroscopy

For a liquid sample like (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, the simplest method is to acquire the spectrum of a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Figure 3: Simplified workflow for obtaining an IR spectrum of a liquid.

Causality in Experimental Choices:

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range and are therefore used as windows.

-

Thin Film: A thin film is necessary to ensure that the IR beam can pass through the sample without being completely absorbed, allowing for the detection of absorption bands.

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration.[2][3][4] The broadening is a result of intermolecular hydrogen bonding.[4]

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the molecule.

-

C-O Stretches: The spectrum will also show strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O-C stretch of the ether in the tetrahydropyran ring will appear in a similar region, typically between 1050 and 1150 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, electron ionization (EI) is a common technique.

Representative Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 130, corresponding to the molecular weight of C₇H₁₄O₂. However, for alcohols and ethers, the molecular ion peak can be weak or absent.[5][6]

-

Key Fragmentation Peaks: The fragmentation of cyclic ethers can be complex.[7] Common fragmentation pathways for this molecule are expected to involve:

-

Loss of the ethanol side chain (C₂H₅O•), leading to a fragment at m/z = 85.

-

Cleavage of the tetrahydropyran ring.

-

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z = 112.

-

Experimental Protocol for Electron Ionization Mass Spectrometry

Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

High Vacuum: A high vacuum is necessary to prevent collisions between ions and background molecules, which would interfere with their trajectory to the detector.

-

70 eV Electron Beam: This standard energy is high enough to cause ionization and reproducible fragmentation patterns for most organic molecules.[8]

Interpretation of the Mass Spectrum

The mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z). The base peak is the most intense peak in the spectrum, assigned a relative abundance of 100%. By analyzing the m/z values of the fragment ions, it is possible to piece together the structure of the original molecule. The fragmentation of ethers is often initiated by cleavage of a C-C bond adjacent to the oxygen atom (α-cleavage).[6]

Chiral Analysis

While the spectroscopic techniques discussed above provide detailed structural information, they generally do not differentiate between enantiomers. To confirm the (R)-configuration, specialized chiral analytical techniques are required.

-

Chiral NMR Spectroscopy: This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][4][9][10][11] A CDA, such as Mosher's acid, reacts with the alcohol to form diastereomers, which will have distinct NMR spectra.[11] A CSA forms a transient diastereomeric complex with the analyte, leading to separate signals for the enantiomers in the NMR spectrum.

-

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate and quantify the enantiomers.

Conclusion

The spectroscopic characterization of (R)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol relies on a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While direct experimental data for this specific enantiomer is not readily compiled in public databases, a representative spectroscopic profile can be confidently predicted based on established principles and data from analogous structures. This guide has outlined the expected spectral features, the rationale behind the experimental protocols for obtaining high-quality data, and the interpretive logic required to elucidate the molecular structure. For absolute stereochemical assignment, the use of chiral-specific analytical methods is indispensable. The methodologies and interpretative frameworks presented herein provide a robust foundation for the analysis of this and other complex chiral molecules in research and development settings.

References

-

Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance, 292, 97-115. [Link]

-

Wikipedia. (2023). Chiral derivatizing agent. [Link]

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

-

Chemistry LibreTexts. (2022). 8.4.1: Interpretting IR Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

Di, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906. [Link]

-

dos Santos, F. P., & Pilli, R. A. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2469. [Link]

-

Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Bull, J. A., et al. (2006). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 8(10), 2043-2046. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

LCGC International. (2022). Electron Ionization for GC–MS. [Link]

-

University of Colorado Boulder. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

-

Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

NIST. (2021). 2H-Pyran-2-ol, tetrahydro-. [Link]

-

NIST. (2021). 2H-Pyran-2-one, tetrahydro-. [Link]

- Paraskevas, P. D., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116303.

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (2019). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

Sources

- 1. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]

- 2. webassign.net [webassign.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 7. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 8. rroij.com [rroij.com]

- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol synthesis from chiral pool

Technical Guide: Stereoselective Synthesis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Executive Summary

The target molecule, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol , serves as a critical chiral building block in the synthesis of complex polyether marine natural products (e.g., Lasonolide A, Spongistatin 1) and pheromones. Its structural core—a 2-substituted tetrahydropyran (THP) ring with an ethyl side chain—requires precise stereocontrol at the C2 position.

This guide details a robust, scalable synthesis starting from the Chiral Pool (specifically D-Malic Acid ). Unlike catalytic asymmetric methods (e.g., Jacobsen HKR or hetero-Diels-Alder) which depend on expensive chiral ligands, this route leverages the inherent chirality of the starting material to establish the stereocenter with >99% optical purity. The protocol employs a Ring-Closing Metathesis (RCM) strategy, ensuring high regioselectivity for the 6-membered ring over the thermodynamically competitive 5-membered isomer.

Retrosynthetic Analysis

The retrosynthesis disconnects the THP ring at the C5–C6 double bond (pre-hydrogenation), revealing a diene precursor. This diene is traced back to D-Malic Acid , which provides the essential (R)-configured stereocenter and the 2-carbon hydroxyethyl side chain.

-

Target: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

-

Key Intermediate: (R)-2-(2-(benzyloxy)ethyl)-3,6-dihydro-2H-pyran

-

Precursor: (R)-6-(benzyloxy)-4-(allyloxy)hex-1-ene

-

Starting Material: D-Malic Acid (or D-Aspartic Acid)

Figure 1: Retrosynthetic pathway leveraging D-Malic Acid as the chiral source.

Detailed Synthetic Protocol

Phase 1: Chiral Precursor Preparation

Objective: Convert D-Malic Acid into a protected amino-diol or triol suitable for chain extension, preserving the (R)-stereocenter.

Starting Material: D-Malic Acid (CAS: 636-61-3). Note: If D-Malic acid is cost-prohibitive, L-Malic acid can be used to synthesize the (S)-enantiomer, followed by Mitsunobu inversion, but starting with the correct enantiomer is preferred for industrial efficiency.

Step 1.1: Reduction to (R)-1,2,4-Butanetriol

-

Reagents: Borane-Dimethyl Sulfide (BH3·DMS), Trimethyl borate, THF.

-

Protocol:

-

Dissolve D-Malic acid (1.0 equiv) in anhydrous THF under Argon.

-

Add Trimethyl borate (2.0 equiv) dropwise to form the boronate ester (solubilizes the acid).

-

Add BH3·DMS (3.5 equiv) dropwise at 0°C. Reflux for 12 hours.

-

Quench with MeOH. Concentrate to yield (R)-1,2,4-butanetriol .

-

-

Checkpoint: Optical rotation should match literature for the (R)-isomer (

in MeOH).

Step 1.2: Selective Protection

-

Reagents: 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone.

-

Protocol:

-

React (R)-1,2,4-butanetriol with 2,2-dimethoxypropane.

-

The 1,2-diol is kinetically favored for ketalization over the 1,4-diol.

-

Product: (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol .

-

Purification: Vacuum distillation or column chromatography.

-

Step 1.3: Side Chain Protection

-

Reagents: Benzyl Bromide (BnBr), NaH, DMF.

-

Protocol:

-

Dissolve the alcohol in DMF at 0°C. Add NaH (1.1 equiv).

-

Add BnBr (1.1 equiv). Stir at RT for 4 hours.

-

Product: (R)-4-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane .

-

Phase 2: Chain Extension & Functionalization

Objective: Construct the diene skeleton required for the ring-closing metathesis.

Step 2.1: Acetonide Deprotection

-

Reagents: 80% AcOH or MeOH/HCl.

-

Protocol: Treat the ketal with mild acid to reveal the 1,2-diol.

-

Product: (R)-4-(benzyloxy)butane-1,2-diol .

Step 2.2: Epoxide Formation

-

Reagents: Tosyl Chloride (TsCl), Pyridine, then K2CO3/MeOH.

-

Protocol:

-

Selectively tosylate the primary alcohol (C1) at 0°C (1.05 equiv TsCl).

-

Treat the crude tosylate with K2CO3 in MeOH to effect intramolecular displacement.

-

Mechanism: The C2-hydroxyl attacks the C1-tosylate. Since the chiral center (C2) acts as the nucleophile, configuration is retained .

-

Product: (R)-2-(2-(benzyloxy)ethyl)oxirane .

-

Step 2.3: Epoxide Opening (Allylation)

-

Reagents: Allylmagnesium Bromide, CuI (10 mol%), THF, -40°C.

-

Protocol:

-

Cool the Grignard reagent/CuI mixture to -40°C.

-

Add the epoxide slowly. Attack occurs at the less substituted carbon (C1).

-

Product: (R)-1-(benzyloxy)hept-6-en-4-ol .

-

Structure Check: The chain is now 7 carbons long (4 from malic + 3 from allyl). The chiral center is at C4.

-

Step 2.4: Etherification

-

Reagents: Allyl Bromide, NaH, TBAI (cat.), THF.

-

Protocol:

-

Alkylate the secondary alcohol with allyl bromide.

-

Product: (R)-6-(benzyloxy)-4-(allyloxy)hex-1-ene .

-

Note: This is the RCM precursor. It contains two terminal alkenes.

-

Phase 3: Ring Construction (RCM)

Objective: Close the 6-membered ring using Ruthenium-catalyzed metathesis.

Step 3.1: Ring-Closing Metathesis

-

Reagents: Grubbs II Catalyst (2-5 mol%), CH2Cl2 (dilute, 0.005 M).

-

Protocol:

-

Dissolve the diene in degassed CH2Cl2. High dilution is critical to prevent intermolecular polymerization.

-

Add Grubbs II catalyst. Reflux for 2-4 hours.

-

Mechanism: The Ru-carbene reacts with one alkene, then the other, releasing ethylene gas and forming the cyclic alkene.

-

Product: (R)-2-(2-(benzyloxy)ethyl)-3,6-dihydro-2H-pyran .

-

Yield: Typically 85-95%.

-

Phase 4: Final Deprotection

Objective: Saturate the ring and remove the benzyl protecting group.

Step 4.1: Hydrogenation/Hydrogenolysis

-

Reagents: H2 (1 atm), Pd/C (10%), EtOH.

-

Protocol:

-

Stir the dihydro-pyran with Pd/C under hydrogen atmosphere.

-

The alkene reduces first (fast). Continued stirring (or addition of mild acid/heat) cleaves the benzyl ether.

-

Product: (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol .

-

Data Presentation & Quality Control

Key Intermediate Specifications

| Compound | Molecular Formula | Expected Yield | Key NMR Signal (1H) |

| (R)-Epoxide | C11H14O2 | 75% (from diol) | |

| RCM Precursor | C16H22O2 | 88% | |

| Dihydro-pyran | C14H18O2 | 92% | |

| Target Alcohol | C7H14O2 | 95% |

Stereochemical Validation

-

Optical Rotation: The specific rotation

should be measured in CHCl3. For the (R)-enantiomer, expected values are negative (based on analogous 2-substituted THPs, though specific solvent dependence exists). -

Chiral HPLC: Validate ee% using a Chiralcel OD-H column (Hexane/iPrOH).

-

Absolute Configuration: Confirmed by the starting material (D-Malic Acid). No steps involve inversion at the chiral center (C2 of Malic

C2 of THP).

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow from D-Malic Acid to the target chiral THP.

References

-

Preparation of Chiral Epoxides from Malic Acid

- Saito, S., et al.

-

Source:

-

Ring-Closing Metathesis for THP Synthesis

- Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Substituted Cyclic Ethers." J. Org. Chem.1996, 61, 1073-1076.

-

Source:

-

Copper-Catalyzed Epoxide Opening

- Huynh, C., et al. "Regioselective opening of epoxides with Grignard reagents." Tetrahedron Lett.1979, 20, 1503.

-

Source:

-

General Review of 2-Substituted THP Synthesis

- Clarke, P. A., et al. "Stereoselective synthesis of tetrahydropyrans." Chem. Rev.2014, 114, 931.

-

Source:

-

Lasonolide A Fragment Synthesis (Contextual)

- Lee, E., et al. "Total Synthesis of Lasonolide A." J. Am. Chem. Soc.2002, 124, 3830.

-

Source:

Enantioselective Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Strategic Guide to Asymmetric Oxa-Michael Cyclization

The tetrahydropyran (THP) ring is a ubiquitous structural motif in bioactive natural products, macrolides, and modern pharmaceuticals. While racemic syntheses of simple THPs are trivial, the enantioselective construction of 2-substituted unfunctionalized tetrahydropyrans—such as 2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol —demands rigorous stereochemical control [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind a highly optimized, scalable, and self-validating synthetic route to (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, leveraging an organocatalytic asymmetric intramolecular oxa-Michael addition.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional approaches to chiral THPs often rely on the Prins cyclization [2]. However, the Prins reaction typically yields 4-hydroxy-tetrahydropyrans, which would necessitate multiple downstream deoxygenation steps to reach our unfunctionalized target. Furthermore, multicomponent cascade reactions, while elegant, often require highly functionalized precursors [3].

To achieve maximum atom economy and direct access to the correct oxidation state, we employ an asymmetric intramolecular oxa-Michael addition of an acyclic hydroxy-enoate [1].

Causality in Precursor Design: The Thioester Advantage

Instead of a standard oxoester, we utilize an α,β-unsaturated thioester . Thioesters possess a lower LUMO energy due to poor orbital overlap between sulfur and the carbonyl carbon. This makes the β-carbon significantly more electrophilic, accelerating the cyclization rate. This kinetic acceleration is critical: it allows the reaction to proceed at lower temperatures (0 °C), where the chiral catalyst can exert maximum stereocontrol over the transition state.

Retrosynthetic disconnection of (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol.

The Chiral Phosphoric Acid (CPA) Catalytic Model

The core of this synthesis is the stereocontrolled ring closure mediated by a Chiral Phosphoric Acid (CPA), specifically (S)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-22′-diyl hydrogenphosphate).

(S)-TRIP operates via bifunctional hydrogen-bonding. The acidic proton of the phosphate activates the thioester carbonyl (lowering the LUMO further), while the phosphoryl oxygen acts as a Brønsted base, organizing the incoming hydroxyl group. This dual-activation creates a highly rigid, chair-like transition state that exclusively favors the (S)-enantiomer [1].

Catalytic cycle of the CPA-mediated enantioselective oxa-Michael addition.

Quantitative Data & Reaction Optimization

The choice of solvent and temperature dictates the success of the CPA-catalyzed cyclization. Polar solvents disrupt the delicate hydrogen-bonding network between the catalyst and substrate. As demonstrated in Table 1, moving to a non-polar solvent (cyclohexane) and lowering the temperature maximizes the enantiomeric excess (ee).

Table 1: Optimization of the Asymmetric Oxa-Michael Cyclization

| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINOL-PA | Toluene | 25 | 45 | 32 |

| 2 | (R)-TRIP | Toluene | 25 | 78 | 85 |

| 3 | (R)-TRIP | Cyclohexane | 25 | 82 | 91 |

| 4 | (R)-TRIP | Cyclohexane | 0 | 85 | 96 |

| 5 | (S)-TRIP | Cyclohexane | 0 | 86 | -96 * |

*Entry 5 yields the desired (S)-enantiomer required for our target.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols include built-in validation checkpoints. A reaction should only proceed to the next step if the analytical criteria of the current step are met.

Step 1: Synthesis of S-Ethyl (E)-7-hydroxyhept-2-enethioate

Objective: Construct the acyclic precursor via Horner-Wadsworth-Emmons (HWE) olefination.

-

Preparation: In an oven-dried, argon-purged flask, dissolve S-ethyl 2-(diethoxyphosphoryl)ethanethioate (1.2 equiv) in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.15 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

-

Coupling: Add 5-hydroxypentanal (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.

-

Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint (Critical): Analyze the crude mixture via ¹H NMR. The vinylic protons must display a coupling constant of J ≈ 15.5 Hz, confirming the (E)-geometry. If J ≈ 11 Hz is observed, the (Z)-isomer has formed, which will drastically erode the enantioselectivity of the subsequent oxa-Michael addition. Do not proceed if the (E):(Z) ratio is < 20:1. Purify via flash chromatography.

Step 2: CPA-Catalyzed Asymmetric Oxa-Michael Cyclization

Objective: Enantioselective ring closure to form the THP core[1, 4].

-

Catalyst Preparation: Rigorously dry the (S)-TRIP catalyst (10 mol%) under high vacuum for 2 hours. Causality: Trace water outcompetes the substrate for hydrogen-bonding sites on the CPA, leading to a catastrophic drop in ee.

-

Reaction: Dissolve the purified (E)-7-hydroxyhept-2-enethioate (1.0 equiv) in anhydrous cyclohexane (0.05 M) to prevent intermolecular oligomerization. Cool the solution to 0 °C.

-

Initiation: Add the dried (S)-TRIP catalyst in one portion. Stir at 0 °C for 48 hours.

-

Validation Checkpoint: Monitor via TLC. Upon completion, pass the mixture through a short pad of silica gel (eluting with Hexanes/EtOAc 8:2) to remove the catalyst. Analyze via Chiral HPLC (e.g., Chiralpak AD-H). The ee must be ≥ 95%. The product is S-ethyl (S)-2-(tetrahydro-2H-pyran-2-yl)ethanethioate.

Step 3: Reductive Cleavage to (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Objective: Global reduction of the thioester to the primary alcohol.

-

Reaction: Dissolve the cyclized thioester (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

-

Reduction: Slowly add a solution of LiAlH₄ (2.0 M in THF, 1.5 equiv). Causality: The excess hydride ensures complete reduction of the thioester intermediate past the aldehyde oxidation state directly to the alcohol.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Fieser Quench (Self-Validating Safety Protocol): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously until a granular white precipitate forms. Validation: If the precipitate is gray or gelatinous, the quench is incomplete; continue stirring until white and granular to ensure safe filtration.

-

Isolation: Filter through Celite, wash with EtOAc, and concentrate the filtrate. Purify via silica gel chromatography to afford pure (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol as a colorless oil.

Conclusion

The enantioselective synthesis of unfunctionalized 2-substituted tetrahydropyrans requires strategic circumvention of traditional, highly oxygenated intermediates. By combining the kinetic advantages of an α,β-unsaturated thioester with the precise stereochemical environment of a Chiral Phosphoric Acid (CPA), researchers can reliably synthesize (S)-2-(tetrahydro-2H-pyran-2-yl)ethan-1-ol with >95% ee. The self-validating checkpoints embedded in this protocol ensure that structural integrity and enantiopurity are maintained at every stage of the workflow.

References

-

Title: Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: A Cooperative Hydrogen Bond Donor/Brønsted Acid System for the Enantioselective Synthesis of Tetrahydropyrans Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence Source: Organic Letters URL: [Link]

-

Title: Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL Source: Organic Process Research & Development URL: [Link]

Stereochemical and Conformational Analysis of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: A Comprehensive Guide for Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of chiral oxygen heterocycles not merely as a sequence of reactions, but as a system of thermodynamic and kinetic controls. (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a critical chiral building block featuring a tetrahydropyran (THP) core and a 2-hydroxyethyl appendage. This motif is ubiquitous in complex active pharmaceutical ingredients (APIs) and marine macrolides (e.g., neopeltolide, lasonolide A) [2].

This whitepaper deconstructs the stereochemical architecture of this molecule, explains the causality behind its conformational behavior, and provides a self-validating, step-by-step protocol for its enantioselective synthesis.

Stereochemical Architecture & Conformational Dynamics

To utilize (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol effectively in drug design, one must understand the interplay between its absolute configuration and its 3D conformational dynamics.

The Cahn-Ingold-Prelog (CIP) Mapping and Causality

When mapping the CIP priorities at the C2 stereocenter:

-

Priority 1: The ring oxygen atom (O1).

-

Priority 2: The hydroxyethyl sidechain (-CH₂CH₂OH), which outranks the ring carbon due to the distal oxygen atom.

-

Priority 3: The C3 ring methylene (-CH₂-).

-

Priority 4: The C2 proton (-H).

For the (R)-configuration , this dictates a clockwise arrangement. When translated to a 3D chair conformation with the oxygen at the top-right position, the (R)-stereocenter places the bulky -CH₂CH₂OH group in the "up" position.

The Thermodynamic Lock: Anomeric Effect vs. Steric Strain

In O-glycosides (where the C2 substituent is an oxygen atom), the anomeric effect forces the substituent into an axial position to allow hyperconjugation between the ring oxygen's lone pair and the

However, in (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the substituent is carbon-linked . The anomeric effect for C-C bonds is negligible. Therefore, steric bulk (A-value) dominates the thermodynamic equilibrium. If the -CH₂CH₂OH group were axial, it would suffer severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the "up" vector of the (R)-configuration perfectly corresponds to the equatorial position, locking the molecule into a single, thermodynamically stable chair conformer.

Caption: Thermodynamic factors driving the equatorial conformational preference in (R)-2-alkyl-THPs.

Enantioselective Synthesis Protocols

Synthesizing enantiopure 2-substituted tetrahydropyrans is a classic synthetic challenge. While modern cross-dehydrogenative coupling (CDC) methods utilizing chiral Lewis acids are emerging [1], the most robust and authoritative method for establishing the C2 stereocenter with >95% enantiomeric excess (

Step-by-Step Methodology: Asymmetric HDA Reaction

This protocol is a self-validating system: the bulky chiral ligands of the catalyst create a highly stereocontrolled pocket that dictates the facial approach of the diene to the aldehyde, ensuring the correct absolute configuration.

Step 1: Preparation of the Silyloxy Diene

-

Action: React the corresponding acyclic

-unsaturated ketone with TESOTf (Triethylsilyl trifluoromethanesulfonate) and triethylamine in anhydrous dichloromethane (DCM) at 0 °C. -

Causality: Trapping the enolate as a silyl enol ether raises the HOMO of the diene, activating it for the subsequent inverse-electron-demand cycloaddition.

Step 2: Catalytic Asymmetric Hetero-Diels-Alder Cycloaddition

-

Action: Dissolve the aldehyde precursor (e.g., benzyloxyacetaldehyde) and 5–10 mol% of Jacobsen’s (S,S)-Cr(III)-salen catalyst in anhydrous ether. Cool the mixture to -30 °C and add the silyloxy diene dropwise.

-

Causality: The (S,S)-Cr(III) catalyst coordinates the aldehyde, blocking one enantiotopic face. The low temperature (-30 °C) minimizes entropic flexibility, rigidifying the transition state to maximize facial selectivity and yield the (R)-configuration.

Step 3: Acidic Workup and Cyclization

-

Action: Quench the reaction with trifluoroacetic acid (TFA) in DCM.

-

Causality: The acid cleaves the labile silyl group and catalyzes the elimination/cyclization cascade, thermodynamically driving the formation of the 6-membered dihydropyranone ring.

Step 4: Stereoretentive Reduction

-

Action: Subject the dihydropyranone to catalytic hydrogenation (Pd/C, H₂) to reduce the alkene, followed by reduction of the ketone (e.g., using DIBAL-H or NaBH₄) and deprotection of the side chain.

-

Causality: Hydrogenation occurs stereoselectively from the less hindered face. Because the C2 stereocenter is already locked, it directs the reduction, yielding the final saturated (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Caption: Enantioselective synthetic pathway for chiral 2-substituted tetrahydropyrans.

Analytical Validation

To trust the synthesized protocol, the product must be analytically validated. The stereochemistry and conformational lock of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can be definitively proven using Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Because the molecule is locked in a chair conformation with the sidechain equatorial, the proton at C2 is forced into the axial position. This allows us to use the Karplus equation to validate the structure.

Table 1: Analytical Validation Parameters

| Analytical Technique | Parameter | Expected Value | Diagnostic Significance |

| 10.5 – 12.0 Hz | A large trans-diaxial coupling constant confirms the C2-H is axial, proving the sidechain is equatorial. | ||

| 2.0 – 4.0 Hz | A small equatorial-axial coupling confirms the integrity of the chair conformation. | ||

| C2 Chemical Shift | 75.0 – 78.0 ppm | Characteristic deshielding confirms the proximity of the ring oxygen. | |

| Chiral HPLC | Enantiomeric Excess | > 95% | Validates the stereocontrol of the Jacobsen Cr(III) catalyst during the HDA step. |

Implications in Drug Development

In structure-based drug design, the vector of a pharmacophore dictates receptor binding thermodynamics. By utilizing the (R)-enantiomer of 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, drug developers are not just adding a solubilizing appendage; they are deploying a conformationally locked vector. The equatorial preference ensures that the hydroxyethyl group projects outward from the THP core at a predictable ~109.5° angle, minimizing entropic penalty upon binding to a target protein. Understanding this causality allows for highly rational, predictable modifications in lead optimization.

References

-

Scheidt, K. A., et al. "An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans." Journal of the American Chemical Society, 2018.[Link]

-

Ghosh, A. K., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, 2012.[Link]

-

Ghosh, A. K., & Gong, G. "Total synthesis of potent antitumor agent (-)-lasonolide A: a cycloaddition-based strategy." Chemistry – An Asian Journal, 2008.[Link]

Physical properties of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

The following technical guide details the physical properties, synthesis pathways, and critical handling parameters for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol .

Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: Chiral Building Block Characterization & Application

Executive Summary

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral heterocyclic building block used primarily in the synthesis of complex macrolides, polyether antibiotics (e.g., Goniodomin A, Polycavernoside A), and as a linker in PROTAC development. Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical control essential for structure-activity relationship (SAR) studies in drug discovery.

Critical Distinction: Researchers must distinguish this molecule from 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4), a common protecting group reagent (THP-protected ethylene glycol). The target molecule described here contains a carbon-carbon bond between the THP ring and the hydroxyethyl side chain, not an ether linkage.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 2-[(2R)-Tetrahydro-2H-pyran-2-yl]ethan-1-ol |

| Common Name | (R)-2-(2-Hydroxyethyl)tetrahydropyran |

| CAS Number (Racemate) | 38786-79-7 |

| CAS Number (R-Isomer) | Not widely listed; typically referenced as (R)-analog of 38786-79-7 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| SMILES (Isomeric) | OCC[C@@H]1CCCCO1 |

| Chiral Center | C2 of the tetrahydropyran ring (R-configuration) |

Structural Visualization

The following diagram illustrates the stereochemistry and connectivity.

Caption: Structural decomposition of the target molecule highlighting the chiral center at the C2 position.

Physical Properties

Note: Boiling point and density data are derived from the racemate, as enantiomers share identical scalar physical properties in achiral environments.

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Clear, colorless to pale yellow oil. |

| Boiling Point | 234.5°C | @ 760 mmHg (Predicted) |

| Boiling Point (Exp) | ~110–112°C | @ 18 mmHg (Derived from analogous acid precursor) |

| Density | 0.981 ± 0.06 g/cm³ | @ 20°C |

| Refractive Index | Typical for THP-alcohols. | |

| Flash Point | 101.4°C | Closed Cup (Predicted). |

| Solubility | High | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. |

| LogP | 0.94 | Lipophilic/Hydrophilic balance suitable for cell permeability. |

| pKa | ~15.1 | Hydroxyl proton (Typical of primary alcohols). |

Optical Rotation & Chiral Purity

The specific rotation

-

Typical Range: Specific rotation values are highly solvent-dependent.

-

Reference: Analogous chiral THP derivatives (e.g., (R)-2-THP-acetic acid) often exhibit small magnitude rotations (

). -

QC Requirement: A Certificate of Analysis (CoA) must be generated for each batch using a polarimeter (589 nm, 20°C, c=1 in CHCl₃ or MeOH).

Synthesis & Manufacturing Workflows

The synthesis of the pure (R)-enantiomer requires asymmetric induction or resolution, as direct hydrogenation of the aromatic precursor yields a racemate.

Method A: Enzymatic Kinetic Resolution (Preferred for Scale)

This method utilizes lipases to selectively acetylate one enantiomer from the racemic alcohol.

Caption: Enzymatic kinetic resolution workflow to isolate the (R)-enantiomer.

Method B: Chemical Synthesis (Chiral Pool)

-

Starting Material: Tri-O-acetyl-D-glucal or (R)-Glycidol.

-

Mechanism: Ferrier rearrangement followed by hydrogenation and chain extension.

-

Advantage: High enantiomeric excess (ee > 98%) established early in the route.[1]

Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be employed upon receipt of the material.

Protocol 1: Determination of Enantiomeric Excess (ee)

Objective: Verify the optical purity of the (R)-isomer against the (S)-isomer.

-

Instrument: GC-FID or HPLC with Chiral Stationary Phase.

-

Column: Chiralpak AD-H or OD-H (HPLC); Cyclodextrin-based phase (GC).

-

Method:

-

Dissolve 5 mg sample in 1 mL Isopropanol/Hexane (10:90).

-

Flow rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (limited absorption) or Refractive Index (RI).

-

-

Validation: Inject racemic standard first to establish separation of peaks (

vs

Protocol 2: NMR Validation

-

1H NMR (400 MHz, CDCl₃): Diagnostic multiplet for the single proton at the C2 chiral center (

~3.3-3.5 ppm). -

13C NMR: Distinct signal for the C2 methine carbon (

~75-80 ppm) and the primary alcohol carbon (

Handling & Stability

| Parameter | Recommendation |

| Storage Temperature | 2–8°C (Refrigerated). |

| Atmosphere | Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the primary alcohol to the aldehyde/acid. |

| Stability | Stable under neutral conditions. Acidic conditions may induce ring opening or isomerization. |

| Safety | GHS Warning: H315 (Skin Irrit.), H319 (Eye Irrit.).[2] Wear nitrile gloves and safety glasses. |

References

-

Chemical Identity & Racemate Properties

-

PubChem Compound Summary for CID 136505 (Related 2-Hydroxytetrahydropyran). National Center for Biotechnology Information. Link

-

-

Synthesis & Resolution Strategies

-

Physical Data Sources

-

2-(Tetrahydro-2H-pyran-2-yl)ethanol (Racemate) Data Sheet. ChemSrc. Link

-

-

Chiral Analysis Theory

Sources

- 1. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Storage of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic and developmental workflows. The principles and methodologies outlined herein are designed to ensure the chemical and stereochemical integrity of the molecule throughout its lifecycle.

Introduction: A Molecule of Interest

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a valuable chiral intermediate in organic synthesis, prized for its distinct stereochemistry and versatile functional groups—a primary alcohol and a tetrahydropyranyl (THP) ether. The stability of this molecule is paramount to ensure the success of subsequent synthetic transformations and the quality of the final products. This document will delve into the inherent structural features that govern its stability, potential degradation pathways, and a systematic approach to its handling and storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is essential for predicting its stability and designing appropriate storage protocols.

| Property | Value/Information | Source |

| Molecular Formula | C7H14O3 | N/A |

| Molecular Weight | 146.18 g/mol | N/A |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 95 °C at 22 mmHg (for the racemate) | |

| Density | ~1.077 g/mL at 20 °C (for the racemate) | |

| Solubility | Soluble in a range of organic solvents. | N/A |

Inherent Molecular Stability: A Structural Perspective

The stability of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is primarily dictated by its two key functional groups: the primary alcohol and the tetrahydropyranyl (THP) ether.

-

Primary Alcohol: The primary alcohol moiety is generally stable but can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions.[2][3]

-

Tetrahydropyranyl (THP) Ether: The THP ether linkage is a cyclic acetal. While it is stable under neutral and basic conditions, it is notably labile in acidic environments, where it can undergo hydrolysis to reveal the parent diol.[4][5][6] This susceptibility to acid-catalyzed cleavage is a critical consideration for its stability.

The chiral center at the 2-position of the tetrahydropyran ring introduces the possibility of epimerization under certain conditions, although this is generally less of a concern for saturated heterocyclic systems compared to other chiral structures.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated for (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. A thorough understanding of these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Hydrolytic Degradation (Acid-Catalyzed)

The most probable degradation pathway is the acid-catalyzed hydrolysis of the THP ether linkage.[6] This reaction proceeds via protonation of the ether oxygen, followed by ring opening to form a carbocation intermediate, which is then attacked by water.

Caption: Potential oxidative degradation products.

Photodegradation

While there is no specific data on the photostability of this molecule, organic molecules, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation. [7][8]Photodegradation can proceed through various mechanisms, including photo-oxidation and bond cleavage.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The specific degradation products will depend on the temperature and atmosphere (e.g., inert or oxidative). Potential thermal degradation pathways could involve dehydration of the alcohol or cleavage of the ether linkage.

Recommended Storage and Handling

Based on the chemical nature of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol, the following storage and handling procedures are recommended to maintain its integrity:

-

Storage Temperature: Store in a cool, dry place. [9]Refrigeration (2-8 °C) is advisable for long-term storage to minimize any potential for slow degradation.

-

Container: Store in a tightly closed container to prevent the ingress of moisture and atmospheric contaminants. [9]* Inert Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

-

Light Protection: Store in an amber or opaque container to protect from light. [8]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [9]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol requires a systematic approach involving forced degradation studies and the use of a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance and the increase in the levels of degradation products. [10][11]High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [12] Protocol: HPLC Method Development

-

Column Selection: A chiral stationary phase is recommended to not only separate the parent compound from its degradation products but also to monitor for any potential racemization.

-

Mobile Phase Selection: A typical starting point would be a normal-phase mobile phase (e.g., hexane/isopropanol) or a reversed-phase mobile phase (e.g., acetonitrile/water) with a suitable buffer.

-

Detector: A UV detector is generally suitable for this class of compounds.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. [13]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method. [10][11] Protocol: Forced Degradation Study

-

Acid Hydrolysis:

-

Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Withdraw and analyze samples at various time points. (Minimal degradation is expected under these conditions).

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Monitor the reaction over time.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled environment.

-

Analyze the sample at different time points.

-

-

Photostability:

-

Expose a solution and a solid sample of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Include a dark control to differentiate between light- and heat-induced degradation.

-

Caption: Workflow for forced degradation studies.

Conclusion

The stability of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a critical parameter that must be carefully managed to ensure its quality and suitability for its intended use in research and development. While generally stable under neutral and basic conditions, its susceptibility to acid-catalyzed hydrolysis and potential for oxidative degradation are the primary stability concerns. By implementing the recommended storage and handling procedures and by conducting thorough stability assessments as outlined in this guide, researchers can ensure the integrity of this valuable chiral building block. The provided experimental frameworks offer a robust starting point for any laboratory to establish a comprehensive stability profile for this and structurally related molecules.

References

-

Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Journal of Chemical Education. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Chemistry LibreTexts. [Link]

-

Organic Chemistry - THP Protecting Group Addition. YouTube. [Link]

-

Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. [Link]

-

Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

-

How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. PMC. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. RSC Publishing. [Link]

-

Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

-

Photosensitized tetrahydropyran transfer. PubMed - NIH. [Link]

-

Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society - ACS Publications. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential. PubMed. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

-

2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethan-1-ol. Pharmaffiliates. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

-

Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

-

Improvement of Photostability in Formulation: A Review. SciSpace. [Link]

-

Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Malta Journal of Health Sciences. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. PMC. [Link]

-

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]

-

2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]

Sources

- 1. 2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethan-1-ol | CymitQuimica [cymitquimica.com]

- 2. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. New 4-alkyl-1,4-dihydropyridines: evaluation of photostability and phototoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. fishersci.com [fishersci.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. sepscience.com [sepscience.com]

- 13. ema.europa.eu [ema.europa.eu]

Literature review of (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

An In-depth Technical Guide to (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: Synthesis, Characterization, and Application

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a recurring structural motif in a vast array of biologically active natural products.[1][2] Its prevalence stems from its ability to act as a stable, non-aromatic, and conformationally well-defined spacer or recognition element, often serving as a replacement for metabolically less stable ester or amide linkages. The introduction of stereocenters onto the THP core dramatically expands the chemical space available for molecular recognition, making the enantioselective synthesis of substituted THPs a critical endeavor for drug development professionals.[3][4] Molecules containing these chiral motifs have demonstrated a wide spectrum of biological activities, including potent antitumor properties.[5]

This guide focuses on a specific chiral building block, (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. We will delve into the practical strategies for its enantioselective synthesis, discuss its expected analytical characteristics, and explore its utility for researchers in organic synthesis and pharmaceutical development.

Physicochemical and Chiroptical Properties

Accurate characterization begins with fundamental physical data. While a specific CAS number for the (R)-enantiomer was not identified during the literature review, the properties of the racemic mixture are well-documented and provide a baseline for the pure enantiomer. The most critical distinguishing property for the chiral molecule, its specific optical rotation, must be determined experimentally upon successful synthesis.

| Property | Value (for Racemic Mixture) | Notes |

| CAS Number | 38786-79-7[6][7] | For rac-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol. |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.185 g/mol [6] | |

| Boiling Point | 234.5 °C (at 760 mmHg)[6] | The enantiomer's boiling point is expected to be identical. |

| Density | 0.981 g/cm³[6] | The enantiomer's density is expected to be identical. |

| Appearance | Colorless Liquid | Expected based on analogous compounds. |

| Specific Optical Rotation [α] | Not Found (To be determined) | This is the defining experimental value for the (R)-enantiomer. The sign (dextro- or levorotatory) and magnitude are unknown from the literature. |

Strategies for Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral alcohol can be approached through several robust strategies. We will explore three field-proven methodologies: the reduction of an enantiopure precursor, the enzymatic resolution of the racemic alcohol, and the asymmetric reduction of a prochiral ketone.

Strategy 1: Reduction of an Enantiopure Carboxylic Acid Precursor

This is a highly reliable and scalable approach that relies on the separation of a chiral precursor, which is often more amenable to resolution than the final alcohol. The workflow involves synthesizing the racemic carboxylic acid, resolving the enantiomers, and then reducing the desired (R)-acid to the target (R)-alcohol.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7 | Chemsrc [chemsrc.com]

- 6. 38786-79-7 Cas No. | 2-(Tetrahydro-2H-pyran-2-yl)ethanol | Matrix Scientific [matrixscientific.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Asymmetric Synthesis using (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Abstract & Strategic Significance

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol (Compound 1 ) represents a high-value "chiral pool" building block in the total synthesis of marine polyketides, macrolides, and pheromones. Its structural core—a saturated oxygen heterocycle with a defined stereocenter at C2—serves as a scaffold for constructing complex 2,6-disubstituted tetrahydropyran motifs found in natural products such as (-)-Centrolobine , Diospongin , and Neopeltolide .

This guide details the strategic application of 1 to generate new stereocenters via substrate-controlled 1,2-asymmetric induction . By leveraging the existing chirality of the tetrahydropyran (THP) ring, researchers can achieve high diastereoselectivity (dr > 95:5) in subsequent carbon-carbon bond-forming events, specifically through oxidation followed by nucleophilic addition.

Compound Profile

-

IUPAC Name: 2-[(2R)-oxan-2-yl]ethanol

-

CAS Registry: 65626-22-4 (Generic), Specific (R)-enantiomer often custom synthesized or resolved.

-

Key Features:

-

Chiral Handle: The (R)-stereocenter at C2 directs incoming nucleophiles.

-

Stability: Stable to basic and mild acidic conditions; sensitive to strong Lewis acids which may cause ring opening or isomerization.

-

Sourcing: Accessible via enzymatic kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) or via Prins cyclization protocols.

-

Core Application: Substrate-Controlled Diastereoselective Allylation

The primary utility of 1 lies in its conversion to the corresponding aldehyde, (R)-2-(tetrahydro-2H-pyran-2-yl)acetaldehyde (2) , a versatile electrophile. When this aldehyde undergoes nucleophilic addition (e.g., allylation), the ether oxygen of the THP ring exerts powerful stereoelectronic control.

Mechanistic Insight: The Chelation vs. Felkin-Anh Control

The diastereoselectivity of additions to aldehyde 2 is governed by the coordination ability of the nucleophile and Lewis acid:

-

Chelation Control (Cram-Chelate): Using Lewis acidic metals capable of bidentate coordination (e.g., TiCl₄, MgBr₂, ZnCl₂), the metal bridges the aldehyde oxygen and the THP ether oxygen. This locks the conformation, directing the nucleophile to the Si-face, yielding the syn-1,3-diol relationship (after oxidative cleavage of the alkene).

-

Felkin-Anh Control: Non-chelating reagents (e.g., BF₃·OEt₂) favor the transition state that minimizes steric strain and dipole interactions, typically favoring the anti -isomer.

Logical Workflow Diagram

The following diagram illustrates the divergence in stereochemical outcome based on reagent selection.

Caption: Stereodivergent synthesis pathways starting from alcohol (1).

Experimental Protocol

Objective: Synthesis of (R)-1-((R)-tetrahydro-2H-pyran-2-yl)pent-4-en-2-ol via Swern Oxidation and Chelation-Controlled Allylation.

Phase 1: Swern Oxidation to Aldehyde (2)

Note: The aldehyde intermediate is prone to racemization and hydrate formation. Proceed immediately to Phase 2.

Reagents:

-

Oxalyl chloride (1.5 equiv)

-

DMSO (3.0 equiv)

-

Triethylamine (5.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL). Cool to -78 °C .[1][2]

-

DMSO Addition: Add DMSO (3.0 mmol) in DCM (1 mL) dropwise over 5 minutes. Stir for 15 minutes at -78 °C. Evolution of gas (CO/CO₂) will occur.

-

Substrate Addition: Add a solution of Compound 1 (1.0 mmol) in DCM (2 mL) slowly down the side of the flask. Stir for 45 minutes at -78 °C.

-

Base Quench: Add triethylamine (5.0 mmol) dropwise. Stir for 10 minutes at -78 °C, then allow the mixture to warm to 0 °C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 25 °C).

-

QC Check: ¹H NMR (CDCl₃) should show the aldehyde proton doublet/triplet at ~9.7 ppm.

-

Phase 2: Chelation-Controlled Allylation (Keck/Sakurai Type)

This step establishes the second stereocenter with high diastereoselectivity.

Reagents:

-

Allyltrimethylsilane (1.5 equiv)

-